molecular formula C6H10Cl2N2 B147415 M-phenylenediamine dihydrochloride CAS No. 541-69-5

M-phenylenediamine dihydrochloride

Cat. No.: B147415
CAS No.: 541-69-5
M. Wt: 181.06 g/mol
InChI Key: SVTOYMIYCMHPIV-UHFFFAOYSA-N
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Description

M-phenylenediamine dihydrochloride, also known as 1,3-benzenediamine dihydrochloride, is an organic compound with the chemical formula C₆H₈N₂·2HCl. It is a derivative of m-phenylenediamine, which is an aromatic diamine. This compound is typically found as a white crystalline powder and is known for its use in various chemical and industrial applications .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various polymers, including aramid fibers, epoxy resins, wire enamel coatings, and polyurea elastomers . Therefore, it can be inferred that the compound interacts with specific molecules in these materials.

Mode of Action

M-Phenylenediamine dihydrochloride interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of bis(thiazolidone) and bis(thiohydantoin) derivatives . It can also be used to increase the pore size in the fabrication of poly(aniline-co-1,3-phenylenediamine) cryogels .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its application. In the synthesis of polymers, it contributes to the formation of new molecular structures, altering the physical and chemical properties of the resulting material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

M-phenylenediamine dihydrochloride is synthesized through the hydrogenation of 1,3-dinitrobenzene. The process involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst, typically palladium on carbon. The resulting m-phenylenediamine is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar route, with large-scale hydrogenation reactors used to reduce 1,3-dinitrobenzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The m-phenylenediamine is then crystallized and purified before being converted to its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

M-phenylenediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

M-phenylenediamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

M-phenylenediamine dihydrochloride is similar to other phenylenediamine isomers, such as o-phenylenediamine and p-phenylenediamine. it is unique in its specific reactivity and applications:

This compound stands out due to its specific use in the synthesis of polymers and dyes, as well as its role in industrial applications .

Properties

IUPAC Name

benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTOYMIYCMHPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021139
Record name 1,3-Benzenediamine dihydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [MSDSonline]
Record name 1,3-Benzenediamine dihydrochloride
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Solubility

Freely soluble in water; soluble in alcohol
Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly red crystalline powder

CAS No.

541-69-5
Record name 1,3-Benzenediamine dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, hydrochloride (1:2)
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Record name 1,3-Benzenediamine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of m-phenylenediamine dihydrochloride in electrochemical sensing, and how does its structure contribute to this function?

A1: In electrochemical sensing, this compound functions as a size-exclusion layer. [] This means it selectively permits smaller molecules to pass through to the sensing electrode while hindering larger molecules. While the articles don't delve into the specific structural interactions, it's plausible that the size and charge of this compound contribute to its ability to create a selective barrier on the electrode surface. Further research would be needed to elucidate the precise mechanism of this size exclusion.

Q2: Can you elaborate on the applications of this compound in analytical chemistry, particularly in ion chromatography?

A2: this compound plays a crucial role in ion chromatography, specifically in analyzing alkaline earth metals. [] When combined with hydrochloric acid in the eluent solution, it helps to resolve and detect low concentrations of calcium and magnesium ions. The exact mechanism by which this occurs isn't detailed in the provided research, but it likely involves influencing the retention time of these ions within the chromatography column, facilitating their separation and subsequent detection.

Q3: Are there any known challenges or limitations associated with using this compound in these applications?

A3: While the provided research doesn't explicitly mention limitations, some potential challenges can be inferred. In ion chromatography, the effectiveness of this compound might be influenced by the presence of other ions in the sample matrix. [] High concentrations of certain metals, like iron, could potentially interfere with the analysis, necessitating additional steps for resolution. Further investigation into the potential interactions and interferences of this compound in various analytical settings is necessary.

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